马洛雷平

描述

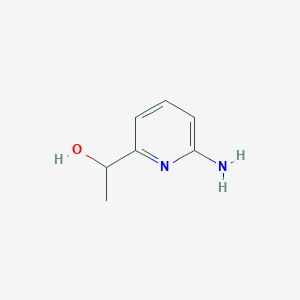

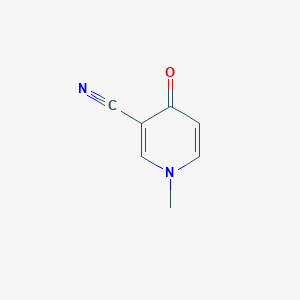

Mallorepine is a compound with the molecular formula C7H6N2O and a molecular weight of 134.1 . It is classified as an alkaloid . It is speculated that Mallorepine may be an intermediate on the biosynthetic pathway from nicotinamide (II) to ricinine (III) .

Molecular Structure Analysis

The molecular structure of Mallorepine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is crucial for its properties and functions. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often used for detailed molecular structure analysis .

Chemical Reactions Analysis

While specific chemical reactions involving Mallorepine are not available, modern approaches for the analysis of chemical reactions involve the use of mass spectrometry . This technique allows for real-time monitoring of chemical reactions, providing valuable insights into the reaction mechanisms, kinetics, and pathways .

Physical And Chemical Properties Analysis

Mallorepine appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

生物医学应用

对植物中生物活性化合物的研究,包括那些导致放牧牲畜中毒的化合物,已经极大地推进了对植物毒素的理解。这些研究使得能够为人类疾病开发动物模型,加深了对分子作用模式的认识,并促进了潜在候选药物的发现。例如,藜芦属、羽扇豆属和黄芪属及驼绒草属植物的毒素在生物医学应用中发挥了重要作用 (詹姆斯、潘特、加菲尔德和莫利纽克斯,2004)。

抗惊厥特性

马来海桐,一种传统上用于治疗癫痫的植物,已显示出抗惊厥作用。其水醇叶提取物在治疗癫痫方面显示出潜力,可能通过 GABA 能和甘氨酸能神经传递以及钾离子通道传导介导。这一发现强调了该植物在癫痫治疗开发中的潜力 (库库亚等人,2016)。

药理学和植物化学

马来海桐,又称卡马拉树,在传统医学中用于治疗各种健康问题。其科学研究揭示了 50 多种具有生物活性的重要植物化学物质,如抗菌、抗炎、抗氧化、抗癌和抗病毒特性。这项研究突出了该树在药物发现中的前景,尽管需要更复杂的技术来确定确切的作用机制 (库马尔等人,2020)。

药物发现和民族药理学

对植物的研究,包括马洛雷平这样的植物,一直是药物发现的基石。传统疗法和民间知识导致了主要药理药物类别的发现。民族药理学与现代医学的整合,特别是通过植物药的科学验证使用,在开发新的治疗剂中发挥了并将继续发挥重要作用 (吉拉尼和阿塔乌尔拉赫曼,2005)。

抗抑郁作用

马来海桐叶的水醇提取物在小鼠模型中表现出抗抑郁作用。这种作用是通过增强血清素能神经传递和抑制甘氨酸/NMDA 受体激活来介导的。这样的发现表明该植物在抑郁症治疗开发中的潜力 (库库亚等人,2014)。

属性

IUPAC Name |

1-methyl-4-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNHMAOQCMDJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227505 | |

| Record name | Mallorepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mallorepine | |

CAS RN |

767-98-6 | |

| Record name | Mallorepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mallorepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

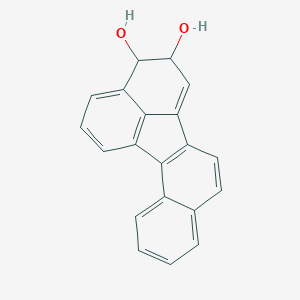

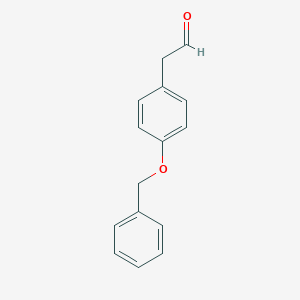

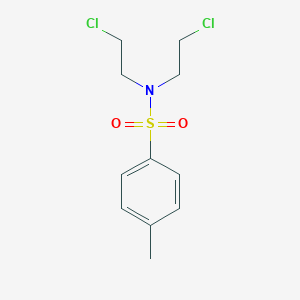

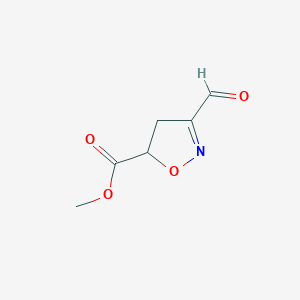

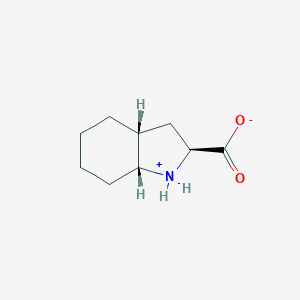

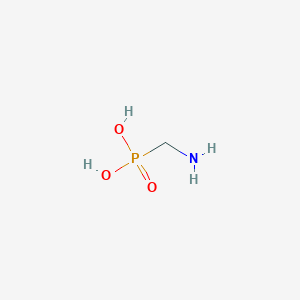

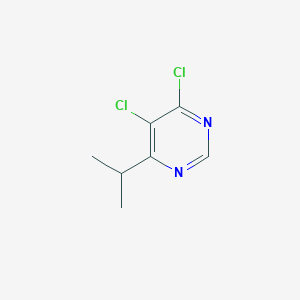

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)